molecular formula C16H15NO2S B12460013 N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide

N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B12460013
M. Wt: 285.4 g/mol
InChI Key: OJNOVVLQJSNASM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes both acetyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 3-acetylphenylamine with phenylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylsulfanyl derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, while the phenylsulfanyl group can interact with sulfur-containing enzymes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide
  • N-(cyclohexylmethyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both acetyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-phenylsulfanylacetamide

InChI

InChI=1S/C16H15NO2S/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-20-15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19)

InChI Key

OJNOVVLQJSNASM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2

Origin of Product

United States

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